molecular formula C33H42N4O6 B093525 D-Urobilinogen CAS No. 17208-65-0

D-Urobilinogen

Cat. No. B093525
CAS RN: 17208-65-0
M. Wt: 590.7 g/mol
InChI Key: KSQFFJKKJAEKTB-UHFFFAOYSA-N
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Description

D-Urobilinogen is a compound that is formed during the breakdown of hemoglobin in the liver. It is an important indicator of liver function and is often used in clinical settings to diagnose liver diseases.

Scientific Research Applications

  • Historical and Chemical Perspectives of D-Urobilinogens The d-urobilins (d-U) are tetrapyrrolic open chain compounds derived from bilirubin. Historically, identification of urobilinoid compounds depended on specific fluorescence and absorption characteristics. The natural components of these compounds are optically active in forms of RR or SS configurations. The urobilins proper are dipyrrolinones, and there are variations such as dipyrrolidone and pyrrolinone-pyrrolidone. The quasiracemate formation between d-urobilinogen (d-Ubg) and its chromogen is of particular interest due to its association with natural or synthetic urobilinogen (Petryka et al., 1975).

  • Isolation and Properties of D-Urobilinogen The isolation of crystalline d-urobilinogen marked a significant advancement, particularly its differentiation from other urobilinogens like mesobilirubinogen. The isolation process and the properties of this chromogen, which was initially recognized but not isolated in the early 20th century, have been described in detail (Lowry et al., 1956).

  • Antioxidant Function of Urobilinogen Urobilinogen demonstrates significant antioxidative activity, surpassing other antioxidants like α-tocopherol, bilirubin, and β-carotene. It can inhibit radical chain reactions by trapping free radicals, as evidenced by the suppression of hydroperoxides formation in certain experimental setups (Nakamura et al., 2006).

  • Clinical Significance and Historical Context Historically, urobilin and urobilinogen have been studied for over four decades, significantly contributing to our understanding of their chemistry and clinical occurrence. These studies have evolved methods for estimation and examined their clinical significance in various contexts, including hemoglobin metabolism and hepatic insufficiency (Wilbur & Addis, 1914).

  • Urobilinogen as a Biomarker for Oxidative Stress Disorders Urobilinogen has been studied as a potential biomarker for oxidative stress disorders. Its presence in urine extracts, particularly in patients with schizophrenia, indicates its potential role in oxidative stress dysregulation. However, caution is advised due to interference by other compounds in assays (Lambert et al., 2023).

  • Physical Properties and Isolation Techniques The isolation of crystalline forms of urobilinogen, such as i-urobilinogen and d-urobilinogen, has been pivotal in understanding their physical properties and structural differences. This includes the distinction between d-urobilinogen and other similar compounds based on various physical properties (Watson et al., 1966).

  • Urobilinogen in Health and Disease The elimination and daily excretion of urobilinogen have been studied extensively, providing insights into its significance in health and various diseases. This includes understanding its role in hepatic function, bile passage obstruction, and blood destruction (Watson, 1931).

properties

CAS RN

17208-65-0

Product Name

D-Urobilinogen

Molecular Formula

C33H42N4O6

Molecular Weight

590.7 g/mol

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,26-27,34-35H,2,7,9-15H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)

InChI Key

KSQFFJKKJAEKTB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C

Other CAS RN

17208-65-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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